RD162
CAS No.: 915087-27-3
Cat. No.: VC0005253
Molecular Formula: C22H16F4N4O2S
Molecular Weight: 476.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 915087-27-3 |
---|---|
Molecular Formula | C22H16F4N4O2S |
Molecular Weight | 476.4 g/mol |
IUPAC Name | 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
Standard InChI | InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) |
Standard InChI Key | JPQFGMYHKSKKGW-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F |
Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Classification
RD162 (CAS: 915087-27-3) is a second-generation nonsteroidal antiandrogen (NSAA) derived from the diarylthiohydantoin scaffold. Its chemical name is 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide . Structurally, it is closely related to enzalutamide (MDV3100) and apalutamide, differing by a single atom substitution in one phenyl ring .
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₆F₄N₄O₂S |
Molecular Weight | 476.45 g/mol |
CAS Number | 915087-27-3 |
PubChem CID | 11957756 |
SMILES | Cc1ccc(cc1NC(=O)C2C(=O)N3C(=O)C(=N3)C4=C(C#N)C(C(F)(F)F)=C4)F)c5c(cccf5)S(=O)=NC2=NC6=C5N=C(C(F)(F)F)=C6 |
Preclinical Efficacy in CRPC Models
RD162 demonstrated superior activity in xenograft models of CRPC compared to bicalutamide:
Parameter | RD162 | Bicalutamide |
---|---|---|
Tumor Regression (LNCaP/AR) | Complete regression in 12/12 tumors | 1/12 tumors regressed |
Median Progression Time | 186 days | 35 days |
Plasma Concentration | ~24 μM (trough) | ~40 μM (supratherapeutic) |
Key Findings:
-
Dose-dependent efficacy: Tumor growth slowed at 0.1 mg/kg and regressed at 1 mg/kg in LNCaP/AR models .
-
AR-specific activity: No effect on AR-negative DU145 xenografts .
-
Mechanistic selectivity: Disrupted AR-peptide interactions (FRET assay) unlike bicalutamide .
Pharmacokinetic Profile
RD162 exhibits favorable pharmacokinetics for oral administration:
Parameter | Value |
---|---|
Bioavailability (oral) | ~50% |
Serum Half-Life | 30 hours |
Protein Binding | Modest increase vs. bicalutamide |
In vitro studies revealed:
Comparison with Clinical Antiandrogens
RD162 shares structural and functional similarities with enzalutamide (MDV3100) and apalutamide:
Compound | RD162 | Enzalutamide | Apalutamide |
---|---|---|---|
AR Binding Affinity | 5–8× bicalutamide | 8× bicalutamide | 7× bicalutamide |
PSA Response (CRPC) | N/A (preclinical) | 43% >50% reduction (Phase I/II) | 20% >50% reduction (Phase I/II) |
Structural Feature | Thiohydantoin core | Thiohydantoin core | Thiohydantoin core with N-atom |
Key Differences:
-
Development path: Enzalutamide was prioritized over RD162 for clinical development due to improved pharmacokinetics .
-
Metabolism: RD162’s N-demethylated metabolite (MII) showed reduced AR inhibition but similar pharmacokinetics .
Clinical Context and Development Discontinuation
While RD162 was never advanced to clinical trials, its derivatives (e.g., enzalutamide) became cornerstones in CRPC treatment. Phase I/II data for MDV3100 (enzalutamide) demonstrated:
-
Limitations: Seizure risk emerged as a class effect, though RD162’s specific safety profile remains uncharacterized .
Mechanistic Insights and Future Directions
RD162’s distinct AR-binding conformation—unlike bicalutamide—suggests novel therapeutic strategies:
-
Conformational modulation: Induces AR misfolding, preventing coactivator recruitment .
-
Synergy with other pathways: Potential combination with inhibitors of AR splicing variants or CYP17 enzymes .
Crystallographic studies are needed to elucidate its binding mode and guide next-generation antiandrogens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume